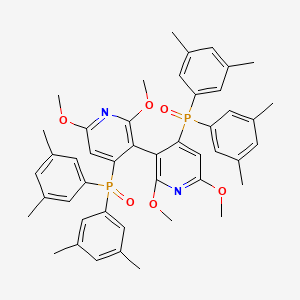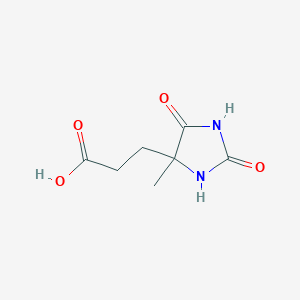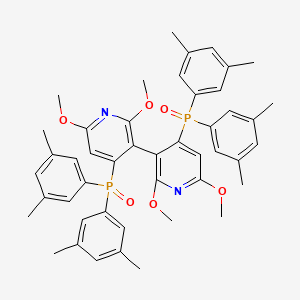
(S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine
Descripción general
Descripción
(S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine, also known as L2H2, is a chiral ligand that is widely used in asymmetric catalysis. It was first synthesized by researchers at the University of California, Berkeley in 1996, and has since become a popular tool for organic chemists due to its high enantioselectivity and versatility.
Mecanismo De Acción
The mechanism of action of (S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine involves the formation of a complex with a metal catalyst, which then interacts with the substrate to produce the desired product. The chiral nature of (S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine allows it to selectively bind to one enantiomer of the substrate, leading to the formation of a chiral product.
Biochemical and Physiological Effects:
While (S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine is not typically used in biochemical or physiological research, it has been shown to have low toxicity and is considered relatively safe to handle in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of (S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine is its high enantioselectivity, which makes it a valuable tool for producing chiral products. Additionally, its versatility and ease of use make it a popular choice for organic chemists. However, (S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine can be expensive and difficult to synthesize, which may limit its use in some laboratory settings.
Direcciones Futuras
There are several potential future directions for research involving (S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine. One area of interest is the development of new synthetic methods using (S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine as a catalyst. Additionally, researchers may explore the use of (S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine in new applications, such as in the production of chiral polymers or in the synthesis of natural products. Finally, there may be opportunities to modify the structure of (S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine to improve its properties or to develop new chiral ligands based on its structure.
Aplicaciones Científicas De Investigación
(S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine has a wide range of applications in scientific research, particularly in the field of organic synthesis. It is commonly used as a chiral ligand in asymmetric catalysis, where it can be used to selectively produce one enantiomer of a product over the other. This is important in the pharmaceutical industry, where the production of chiral drugs often requires the use of chiral catalysts.
Propiedades
IUPAC Name |
4-bis(3,5-dimethylphenyl)phosphoryl-3-[4-bis(3,5-dimethylphenyl)phosphoryl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H50N2O6P2/c1-27-13-28(2)18-35(17-27)55(49,36-19-29(3)14-30(4)20-36)39-25-41(51-9)47-45(53-11)43(39)44-40(26-42(52-10)48-46(44)54-12)56(50,37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTBAJVAXRSNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(=O)(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50N2O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B3425625.png)


![[6-(3-Fluorophenyl)-3-pyridinyl]methanamine](/img/structure/B3425638.png)

